Chemical properties of cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate
Chemical properties of cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate
An In-Depth Technical Guide to the Chemical Properties of cis-Ethyl 2-(Boc-amino)cyclopropanecarboxylate
Introduction: The Significance of Constrained Scaffolds
In the landscape of modern drug discovery and organic synthesis, the quest for molecular scaffolds that offer both structural rigidity and precise functional group presentation is paramount. cis-Ethyl 2-(tert-butoxycarbonylamino)cyclopropanecarboxylate emerges as a molecule of significant interest, embodying the unique characteristics of a constrained β-amino acid analogue. The inherent strain of the cyclopropane ring, with bond angles compressed to approximately 60°, imparts distinct conformational preferences and reactivity compared to its linear counterparts[1]. This guide provides an in-depth exploration of its chemical properties, from synthesis and characterization to its reactivity and applications, offering field-proven insights for researchers and drug development professionals. The strategic placement of the Boc-protecting group and the ethyl ester functionality makes it a versatile building block, poised for elaboration into more complex molecular architectures, particularly in the synthesis of peptidomimetics and novel therapeutics[2][3].
Physicochemical and Spectroscopic Profile
A foundational understanding of a molecule begins with its physical and spectral characteristics. These properties are crucial for identification, purity assessment, and predicting its behavior in various chemical environments.
Core Physicochemical Data
The fundamental properties of cis-Ethyl 2-(Boc-amino)cyclopropanecarboxylate are summarized below. These values are essential for experimental design, including solvent selection and reaction temperature considerations.
| Property | Value | Source |
| CAS Number | 613261-19-1 | [4] |
| Molecular Formula | C₁₁H₁₉NO₄ | [4] |
| Molecular Weight | 229.27 g/mol | [4] |
| Appearance | Off-white to yellow solid | [4] |
| Boiling Point (Predicted) | 312.1 ± 31.0 °C | [4] |
| Density (Predicted) | 1.10 ± 0.1 g/cm³ | [4] |
| Storage | Store at room temperature or 2-8°C, sealed in dry conditions. | [4] |
Spectroscopic Characterization: A Structural Blueprint
Spectroscopic analysis provides an unambiguous confirmation of the molecule's structure and stereochemistry. The cis relationship between the amino and ester groups on the cyclopropane ring is a key feature that can be confirmed by ¹H NMR spectroscopy.
¹H NMR Spectroscopy: The proton NMR spectrum is distinguished by the upfield signals of the cyclopropyl protons, a direct consequence of the ring's magnetic anisotropy. The coupling constants (J-values) between these protons are diagnostic of their stereochemical relationship. For cis protons on a cyclopropane ring, the coupling constant is typically larger than for trans protons[5].
¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the carbonyls of the ester and the Boc group, the quaternary carbon of the tert-butyl group, and the characteristic upfield signals of the cyclopropane ring carbons.
Infrared (IR) Spectroscopy: Key vibrational frequencies will include a strong C=O stretch for the ester and carbamate groups (typically in the 1680-1750 cm⁻¹ region) and an N-H stretch for the Boc-protected amine (around 3300-3500 cm⁻¹).
| Assignment (¹H NMR) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| t-Butyl (Boc) | ~1.45 | Singlet (s) | 9 protons, characteristic sharp signal. |
| Ethyl (-CH₃) | ~1.25 | Triplet (t) | 3 protons, coupled to the -CH₂- group. |
| Ethyl (-CH₂-) | ~4.15 | Quartet (q) | 2 protons, coupled to the -CH₃ group. |
| Cyclopropyl (CH-COOEt) | ~1.6-1.8 | Multiplet (m) | 1 proton, cis to CH-NHBoc. |
| Cyclopropyl (CH-NHBoc) | ~2.8-3.0 | Multiplet (m) | 1 proton, deshielded by the nitrogen atom. |
| Cyclopropyl (-CH₂-) | ~1.0-1.3 | Multiplet (m) | 2 protons, diastereotopic. |
| Amine (N-H) | ~5.0-5.5 | Broad Singlet (br s) | 1 proton, exchangeable. |
Note: Predicted values are based on typical ranges for similar structural motifs. Actual spectra should be acquired for confirmation.
Synthesis and Stereocontrol
The synthesis of substituted cyclopropanes, particularly with defined stereochemistry, is a non-trivial challenge in organic chemistry. The value of cis-Ethyl 2-(Boc-amino)cyclopropanecarboxylate lies in its specific cis configuration, which is often achieved through stereoselective cyclopropanation reactions or through transformations of pre-existing cyclic systems.
One of the most powerful methods for constructing the cyclopropane ring is through the catalytic decomposition of diazo compounds in the presence of an olefin. For instance, the reaction between an N-protected allylamine and ethyl diazoacetate, catalyzed by a transition metal complex (e.g., rhodium or copper), can yield the desired cyclopropane structure. The choice of catalyst and ligands is critical for controlling the diastereoselectivity, often favoring the formation of the cis isomer due to steric and electronic factors during the carbene transfer step[3].
Reactivity and Chemical Transformations
The chemical utility of this molecule is defined by the reactivity of its three primary functional groups: the Boc-protected amine, the ethyl ester, and the cyclopropane ring itself.
The Boc Group: A Gateway to Amine Functionality
The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in organic synthesis due to its stability under a wide range of conditions (including most nucleophiles and bases) and its facile removal under acidic conditions[6][7].
Mechanism of Deprotection: The acid-catalyzed deprotection proceeds through protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation. This cation can then be trapped by a nucleophile or eliminate a proton to form isobutylene, while the resulting carbamic acid spontaneously decarboxylates to yield the free amine.
// Nodes Start [label="Boc-Protected Amine"]; Protonated [label="Protonated Carbamate"]; Carbocation [label="tert-Butyl Cation\n+ Carbamic Acid"]; Products [label="Free Amine + CO₂ + Isobutylene"]; H_plus [label="H⁺ (e.g., TFA)"]; TFA_anion [label="TFA⁻"];
// Edges Start -> Protonated [label="+ H⁺"]; Protonated -> Carbocation [label="Cleavage"]; Carbocation -> Products [label="Decarboxylation &\nProton Loss"]; H_plus -> Start [style=invis]; // for layout } dot Caption: Mechanism of acid-catalyzed Boc-group deprotection.
Comparison of Deprotection Methods: While strong acids are standard, alternative methods have been developed for substrates sensitive to harsh acidic conditions.
| Method | Reagents & Conditions | Advantages | Disadvantages/Considerations | Source |
| Standard Acidolysis | Trifluoroacetic acid (TFA) in CH₂Cl₂; or HCl in dioxane/EtOAc. Room temp. | Fast, high-yielding, common reagents. | Harsh for acid-labile groups. TFA can be difficult to remove. | [6][8] |
| Mechanochemical | p-Toluenesulfonic acid (p-TsOH), ball milling, solvent-free. | Environmentally friendly (green chemistry), rapid, mild conditions. | Requires specialized equipment (ball mill). | [9] |
| Thermal (Flow) | High temperature (e.g., 150-230°C) in a suitable solvent (MeOH, TFE) under continuous flow. | No acid catalyst needed, allows for selective deprotection based on temperature control. | Requires flow chemistry setup, high temperatures may not be suitable for all substrates. | [10] |
Experimental Protocol: Standard Boc Deprotection via Acidolysis
Objective: To remove the Boc protecting group to yield ethyl cis-2-aminocyclopropanecarboxylate as its trifluoroacetate salt.
Materials:
-
cis-Ethyl 2-(Boc-amino)cyclopropanecarboxylate (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA, 10-20 eq)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
Dissolution: Dissolve the Boc-protected substrate in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Causality: Anhydrous DCM is used as it is a good solvent for the substrate and is inert to the acidic conditions. A nitrogen atmosphere prevents moisture from interfering.
-
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add TFA dropwise to the stirred solution.
-
Causality: The reaction is exothermic; cooling prevents potential side reactions. Slow addition maintains temperature control. A large excess of TFA ensures the reaction goes to completion.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-3 hours).
-
Causality: TLC is a crucial self-validating step to ensure the transformation is complete before proceeding to work-up, preventing the isolation of a mixture.
-
-
Work-up: Once complete, concentrate the reaction mixture in vacuo to remove the solvent and excess TFA. The crude product is often a viscous oil or solid TFA salt.
-
Causality: Removal of the volatile acid and solvent under reduced pressure is the most efficient method of initial purification.
-
-
Purification (Optional): The resulting amine salt is often pure enough for subsequent steps. If necessary, it can be purified further by trituration with cold diethyl ether to precipitate the salt, which is then collected by filtration. To obtain the free amine, the salt can be dissolved in a suitable solvent and neutralized with a mild base (e.g., saturated NaHCO₃ solution) during an aqueous work-up, followed by extraction.
Reactivity of the Ethyl Ester
The ethyl ester is a versatile handle for further modification.
-
Saponification: Hydrolysis of the ester to the corresponding carboxylic acid can be readily achieved using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/alcohol solvent mixture. This unmasks a carboxylic acid group, which is essential for applications like amide coupling to form peptides.
-
Transesterification: In the presence of a different alcohol and a suitable catalyst, the ethyl group can be exchanged.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol.
Reactivity of the Cyclopropane Ring
The high degree of strain in the cyclopropane ring makes it susceptible to ring-opening reactions under certain conditions, although it is generally stable under the conditions used for Boc deprotection and saponification. This latent reactivity is a key feature of cyclopropylamines. For instance, under photochemical or certain transition-metal-catalyzed conditions, the C-C bonds of the ring can be cleaved, participating in formal [3+2] cycloadditions to form five-membered rings[11][12]. This reactivity provides a pathway to complex polycyclic systems from a simple building block.
Applications in Research and Development
The unique structural features of cis-Ethyl 2-(Boc-amino)cyclopropanecarboxylate make it a valuable tool for chemists and pharmacologists.
-
Peptidomimetics and Foldamers: As a constrained β-amino acid, it can be incorporated into peptide chains to induce specific secondary structures, such as turns or helices[13]. This conformational rigidity can enhance binding affinity to biological targets and improve metabolic stability compared to more flexible, natural amino acids.
-
Drug Discovery: The cyclopropylamine motif is a privileged structure found in numerous biologically active compounds, including antidepressants and other CNS-active agents[1][14]. This building block provides a direct entry point for the synthesis of novel analogues for screening in drug discovery programs.
-
Synthetic Building Block: Beyond peptides, the deprotected amine and/or hydrolyzed acid can serve as a nucleophile or electrophile, respectively, in a wide array of organic reactions, enabling the synthesis of complex small molecules[15][16].
// Central Node main [label="cis-Ethyl 2-(Boc-amino)\ncyclopropanecarboxylate", pos="0,0!", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Application Nodes peptides [label="Constrained Peptides\n& Foldamers", pos="-3,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; drug [label="Drug Discovery\n(CNS Agents)", pos="3,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; synthesis [label="Complex Molecule\nSynthesis", pos="0,-2.5!", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges main -> peptides [label="Induces Turns/Helices"]; main -> drug [label="Privileged Scaffold"]; main -> synthesis [label="Versatile Intermediate"]; } dot Caption: Key application areas stemming from the molecule's properties.
Conclusion
cis-Ethyl 2-(Boc-amino)cyclopropanecarboxylate is more than a simple amino acid derivative; it is a sophisticated chemical tool. Its well-defined stereochemistry, the orthogonal reactivity of its functional groups, and the inherent potential of the strained cyclopropane ring provide a rich platform for chemical innovation. A thorough understanding of its properties—from its spectroscopic signature to the nuances of its deprotection and subsequent reactions—is essential for leveraging its full potential in the synthesis of next-generation pharmaceuticals and complex organic materials.
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Application to carboxylic acid‐containing drugs and natural products. ResearchGate. [Link]
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New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. [Link]
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A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C3H4(NH2)-COOH. PubMed. [Link]
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Synthesis of Library of N-t-boc Amino ester. Digital Commons at Buffalo State. [Link]
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NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. [Link]
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